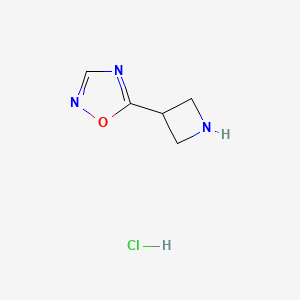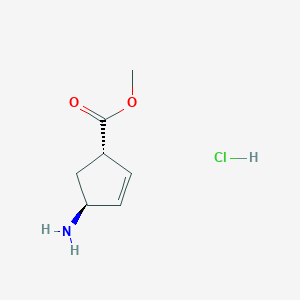
methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl It is a derivative of cyclopentene, featuring an amino group and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene as the starting material.
Functional Group Introduction:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate: The free base form of the compound.
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrobromide: A similar compound with a different counterion.
Uniqueness
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester group. This combination of features makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H12ClNO2 |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6-;/m1./s1 |
Clé InChI |
SWYRZYIXFKDJEK-KGZKBUQUSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@@H](C=C1)N.Cl |
SMILES canonique |
COC(=O)C1CC(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


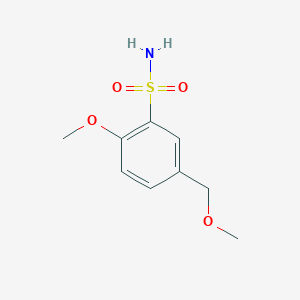

![3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)

![N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide,trifluoroaceticacid](/img/structure/B13516050.png)
![1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one](/img/structure/B13516051.png)
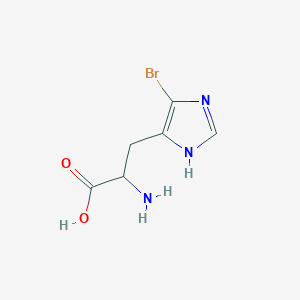


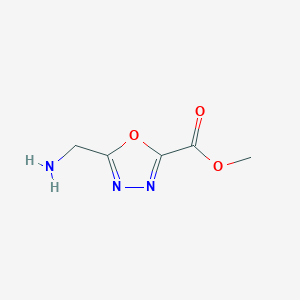
![Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13516082.png)


